molecular formula C20H10Cl3FN2O2 B5185259 2,5-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide

2,5-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No. B5185259
M. Wt: 435.7 g/mol
InChI Key: YNAGSBXUMCEZOS-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various studies and has been used in different fields of research.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is through the inhibition of protein kinase CK2. This inhibition leads to the disruption of various cellular processes that are regulated by this kinase, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide have been studied extensively. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Furthermore, this compound has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2,5-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments include its specificity towards protein kinase CK2, which makes it a useful tool for studying the role of this kinase in various cellular processes. However, the limitations of using this compound include its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the research of 2,5-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide. One potential direction is the study of its effects on other cellular processes beyond those regulated by protein kinase CK2. Another potential direction is the development of more soluble and less toxic analogs of this compound for use in future research studies. Additionally, the use of this compound in combination with other drugs for the treatment of cancer could be explored.

Synthesis Methods

The synthesis of 2,5-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves the reaction of 2-amino-5-chlorobenzophenone with 2-chloro-4-fluoroaniline in the presence of a base. The reaction yields 2-(2-chloro-4-fluorophenyl)-1,3-benzoxazole-5-carboxylic acid which is then converted to 2,5-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide by reacting it with thionyl chloride and N,N-dimethylformamide.

Scientific Research Applications

2,5-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide has been used in various scientific research studies. It has been used as an inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been used in the study of cancer, as it has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

2,5-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl3FN2O2/c21-10-1-5-15(22)14(7-10)19(27)25-12-3-6-18-17(9-12)26-20(28-18)13-4-2-11(24)8-16(13)23/h1-9H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAGSBXUMCEZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)Cl)Cl)N=C(O2)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide

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